

# In-Depth Technical Guide & Safety Data Protocol: (3-Bromopropyl)phosphonic Dichloride

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## Compound of Interest

Compound Name:	(3-Bromopropyl)phosphonic dichloride
CAS No.:	86483-94-5
Cat. No.:	B12801082

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## Part 1: Executive Summary & Nomenclature Clarification

Critical E-E-A-T Notice regarding CAS Registry Numbers: A widespread indexing error exists in several uncurated chemical databases, misattributing CAS RN 7568-37-8 to **(3-Bromopropyl)phosphonic dichloride**. However, authoritative chemical safety inventories, including Bretherick's Handbook of Reactive Chemical Hazards, strictly classify 7568-37-8 as Methylcadmium azide ( )—a highly toxic, shock-sensitive, and explosive compound[1].

The correct, verified CAS Registry Number for **(3-Bromopropyl)phosphonic dichloride** is 86483-94-5[2][3]. To ensure absolute scientific integrity and laboratory safety, this whitepaper addresses the physicochemical properties, mechanistic workflows, and safety data specifically for CAS 86483-94-5.

**(3-Bromopropyl)phosphonic dichloride** is a highly versatile, bifunctional linker. It features an extremely electrophilic phosphonyl dichloride headgroup (ngcontent-ng-c2977031039="" \_ngghost-ng-c1310870263="" class="inline ng-star-inserted">

) and a nucleophile-susceptible 3-bromopropyl tail. This orthogonal reactivity profile makes it an invaluable building block in drug development (prodrug synthesis) and advanced materials science (surface functionalization)[4].

## Part 2: Physicochemical Properties & Structural Dynamics

Understanding the structural dynamics of this molecule is essential for predicting its behavior in anhydrous vs. aqueous environments. The

bonds are highly polarized, making the phosphorus atom highly susceptible to nucleophilic attack, while the primary alkyl bromide undergoes classic

displacements.

Table 1: Physicochemical & Computational Properties (CAS 86483-94-5)[3]

Property	Value	Structural Significance
Molecular Formula		Defines the bifunctional nature (P-Cl and C-Br).
Molecular Weight	239.86 g/mol	Low molecular weight allows for high-density surface grafting.
Exact Mass	237.87 Da	Critical for mass spectrometry (MS) validation of intermediates.
Topological Polar Surface Area	17.1 Å <sup>2</sup>	Indicates moderate polarity; soluble in aprotic solvents (DCM, Toluene).
Rotatable Bonds	3	Provides spatial flexibility when used as a spacer/linker.
Appearance	Colorless to pale yellow liquid	Visually indicates purity; darkening may suggest thermal degradation.

## Part 3: Mechanistic Applications in Drug Development & Materials Science

### Orthogonal Reactivity and Causality

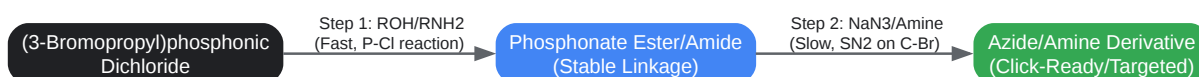
The core utility of **(3-Bromopropyl)phosphonic dichloride** lies in its orthogonal reactivity. The kinetic rate of nucleophilic substitution at the

center (via addition-elimination) is orders of magnitude faster than the

displacement at the primary carbon[4].

- P-Cl Reactivity (Fast): Reacts rapidly with alcohols, amines, or surface hydroxyls to form stable phosphonate esters or phosphoramidates.

- C-Br Reactivity (Slow/Controlled): Remains intact during the initial phosphonylation (if temperature is controlled), allowing subsequent functionalization (e.g., azidation for Click chemistry)[5].



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Caption: Orthogonal bifunctional reactivity of **(3-Bromopropyl)phosphonic dichloride**.

## Surface Functionalization of Nanomaterials

In materials science, this compound is used to covalently modify metal oxides and detonation nanodiamonds (DNDs). Unlike silane coupling agents that can undergo self-condensation, phosphonic dichlorides react directly with surface hydroxyls to form robust, hydrolytically stable P-O-Metal or P-O-C bonds[5][6][7]. The exposed bromopropyl chain is then post-modified with targeting ligands or polymers[5].

## Part 4: Experimental Workflows & Self-Validating Protocols

### Workflow 1: Covalent Surface Functionalization of Metal Oxides/Nanodiamonds

This protocol is adapted from established methodologies for grafting phosphonic dichlorides onto hydroxylated surfaces[7].

#### Step 1: Surface Preparation (Dehydration)

- Procedure: Vacuum-dry the hydroxylated substrate (e.g., or DNDs) at 120 °C for 12 hours.
- Causality: Trace physisorbed water will rapidly hydrolyze the highly reactive bonds, generating phosphonic acid. Phosphonic acids only weakly coordinate to surfaces compared to the robust covalent ester bonds formed by the dichloride[7].

## Step 2: Grafting Phase

- Procedure: Suspend the dried nanomaterial in anhydrous toluene. Add 2.0 equivalents of **(3-Bromopropyl)phosphonic dichloride**. Reflux at 110 °C for 24–48 hours under an argon atmosphere.
- Causality: The elevated temperature provides the activation energy required for the condensation reaction between the surface groups and the bonds, driving off gas as a byproduct<sup>[7][8]</sup>.

## Step 3: Self-Validating Check

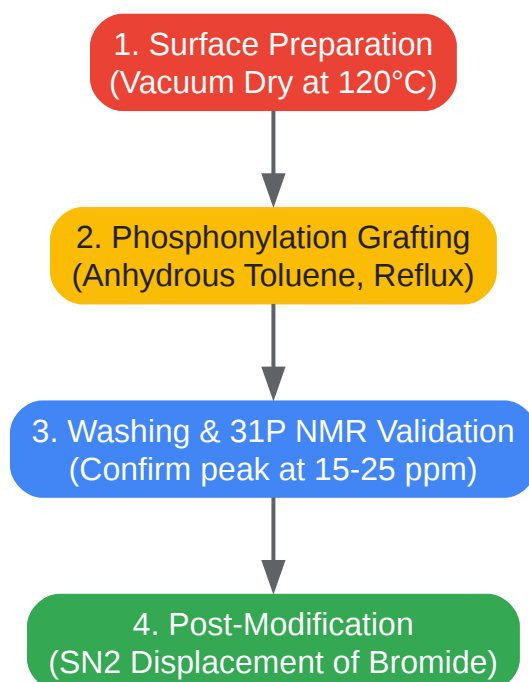
- Procedure: Isolate the functionalized particles via centrifugation and wash extensively with anhydrous toluene and acetone. Analyze via Solid-State MAS NMR.
- Validation: A shift from the dichloride signal (ngcontent-ng-c2977031039="" \_nghost-ng-c1310870263="" class="inline ng-star-inserted"> ppm) to a broad peak around ppm confirms successful phosphonate ester formation without cleavage of the bromopropyl chain.

## Step 4: Post-Modification (

### Displacement)

- Procedure: React the bromopropyl-functionalized surface with a nucleophile (e.g., sodium azide, ngcontent-ng-c2977031039="" \_nghost-ng-c1310870263="" class="inline ng-star-inserted"> , or an imidazole derivative) in DMF at 60 °C for 12 hours.

- Causality: The primary alkyl bromide acts as an excellent electrophile, allowing the surface to be converted into a "click-ready" azide for subsequent bioconjugation with alkyne-tagged drug payloads.



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Caption: Step-by-step workflow for surface functionalization and post-modification.

## Workflow 2: Synthesis of Phosphoramidate Prodrug Linkers

For drug development, synthesizing asymmetric phosphoramidates requires strict stoichiometric and thermal control to prevent the formation of symmetric diamides[4].

- Amidation: Dissolve **(3-Bromopropyl)phosphonic dichloride** in anhydrous dichloromethane (DCM) at -78 °C. Slowly add 1.0 equivalent of the target amine and 2.0 equivalents of an organic base (e.g., triethylamine).
  - Causality: The cryogenic temperature slows the reaction kinetics, ensuring that only one bond reacts, yielding a chlorophosphoramidate intermediate[4].

- Esterification: Add 1.0 equivalent of the drug payload (containing a free group) and gradually warm the mixture to room temperature.

- Validation: Perform

NMR on the crude mixture. The presence of a distinct singlet (or doublet if chiral) confirms the successful formation of the asymmetric phosphoramidate prodrug linker.

## Part 5: Hazard Identification & Safety Data Sheet (SDS) Protocols

Handling **(3-Bromopropyl)phosphonic dichloride** requires stringent safety protocols due to its high reactivity with moisture and its corrosive nature.

Table 2: SDS Summary & Handling Protocols<sup>[3]</sup>

Hazard Class	Risk Description	Precautionary Measures & Causality
Corrosive / Irritant	Causes severe skin burns and serious eye damage.	PPE: Wear acid-resistant gloves (neoprene/nitrile), a chemical suit, and a face shield. Causality: Upon contact with skin moisture, the compound rapidly hydrolyzes to release concentrated Hydrochloric Acid (HCl).
Reactivity	Reacts violently with water and protic solvents.	Handling: Store under an inert atmosphere (Argon/Nitrogen). Perform all transfers using Schlenk line techniques or within a glovebox.
Inhalation Toxicity	Inhalation of vapors (including evolved HCl) causes severe respiratory tract irritation.	Engineering Controls: Handle exclusively inside a certified chemical fume hood with continuous exhaust ventilation.
Storage	Degradation over time if exposed to ambient humidity.	Storage: Keep tightly sealed in a cool, dry, and well-ventilated area. Store away from strong bases and oxidizing agents.

Emergency Response: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. Do NOT use water to extinguish fires involving large quantities of the neat chemical; use dry chemical powder, carbon dioxide (

), or dry sand.

## Part 6: References

- Bretherick's Handbook of Reactive Chemical Hazards (7th Edition) Source: Elsevier / VDOC URL:[[Link](#)]

- Surface Functionalization of Detonation Nanodiamonds by Phosphonic Dichloride Derivatives Source: Langmuir (ACS Publications) URL:[[Link](#)]
- Enantioselective Synthesis of Versatile Stereogenic-at-P(V) Building Blocks via Hydrogen-Bond-Donor Catalysis Source: ChemRxiv URL:[[Link](#)]
- Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties Source: MDPI Polymers URL:[[Link](#)]
- Expanding the biomass derived chemical space Source: RSC Advances URL:[[Link](#)]

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